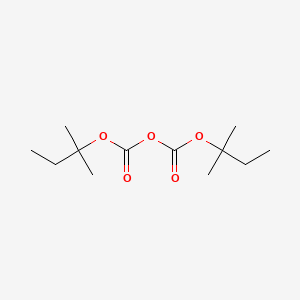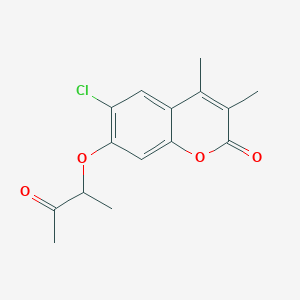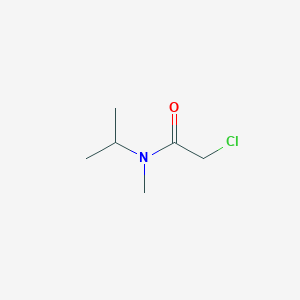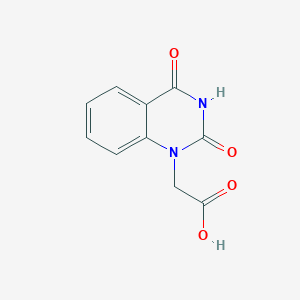
Pyrimidine-2-carboximidamide
Descripción general
Descripción
Pyrimidine-2-carboximidamide is a compound with the linear formula C5H6N4 . It has a molecular weight of 122.13 and is typically in solid form . It is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .
Molecular Structure Analysis
The InChI code for Pyrimidine-2-carboximidamide is 1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7) . This compound was computationally studied, and the structures of all the reported compounds were optimized by the DFT calculations to reveal their fine features (electronic and optical) .Chemical Reactions Analysis
While specific chemical reactions involving Pyrimidine-2-carboximidamide are not detailed, pyrimidines are known to exhibit a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .Physical And Chemical Properties Analysis
Pyrimidine-2-carboximidamide has a melting point range of 162 - 164 . It is typically in solid form .Aplicaciones Científicas De Investigación
Pharmaceutical Applications of Pyrimidine-2-carboximidamide
Inhibitor Design for Mutant EGFR Kinases: Pyrimidine-2-carboximidamide derivatives have been identified as key scaffolds in the design of inhibitors targeting mutant EGFR kinases, which are implicated in various forms of cancer. The compound’s structure allows for the maintenance of activity against these kinases .
Anticancer Activity: The compound’s derivatives have been studied for their anticancer properties, with structure-activity relationship (SAR) analyses indicating that electron-withdrawing groups on the aryl moiety enhance the potency of these molecules as anticancer agents .
Agricultural Applications of Pyrimidine-2-carboximidamide
- Acetyl Coenzyme A Carboxylase (ACC) Inhibition In agriculture, compounds containing the pyrimidine moiety have been found to inhibit ACC, leading to the cessation of fatty acid biosynthesis in plants. This mechanism is crucial for developing herbicides that target this pathway .
Safety And Hazards
Direcciones Futuras
Pyrimidine-2-carboximidamide has been investigated for its potential as a novel RAGE inhibitor with improved drug-like properties . Future research could focus on the development of small-molecule RAGE inhibitors, which could have significant therapeutic effects in treating diseases like Alzheimer’s .
Propiedades
IUPAC Name |
pyrimidine-2-carboximidamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-4(7)5-8-2-1-3-9-5/h1-3H,(H3,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZSKAHAHBFDQKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)C(=N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30430755 | |
| Record name | 2-PYRIMIDINECARBOXIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pyrimidine-2-carboximidamide | |
CAS RN |
45695-56-5 | |
| Record name | 2-PYRIMIDINECARBOXIMIDAMIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30430755 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of Pyrimidine-2-carboximidamide?
A1: While a full spectroscopic characterization is not available within the provided research excerpts, we can confirm the following:
Q2: How does Pyrimidine-2-carboximidamide contribute to the field of material science?
A2: Pyrimidine-2-carboximidamide plays a crucial role in synthesizing 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine (TPymT). [] TPymT, in turn, has been investigated for its potential in developing efficient and stable perovskite solar cells. [] The incorporation of TPymT, derived from Pyrimidine-2-carboximidamide, into these solar cells aims to enhance their performance and longevity.
Q3: What are the known polymorphs of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, and how are they relevant to Pyrimidine-2-carboximidamide?
A3: Research has identified two polymorphs of 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine, denoted as α-TPymT and another unnamed form. [] The significant finding is that the synthesis of TPymT, which uses Pyrimidine-2-carboximidamide as a starting material, can lead to either a single polymorph or a mixture of both, depending on the specific synthetic route. [] This highlights the importance of controlled synthesis when using Pyrimidine-2-carboximidamide to obtain specific TPymT polymorphs, which may have different material properties.
Q4: Are there any computational studies investigating the properties of Pyrimidine-2-carboximidamide?
A4: Yes, computational studies utilizing Density Functional Theory (DFT) have been conducted on Pyrimidine-2-carboximidamide. [] This research aimed to understand its electronic structure, optical properties, and potential for inhibiting SARS-CoV-2 proteins. Furthermore, ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties were predicted using online tools like SwissADME, BOILED-Egg, and ProTox-II, offering insights into its pharmacological potential. []
Q5: Has Pyrimidine-2-carboximidamide been used in the synthesis of other interesting compounds besides TPymT?
A5: Yes, Pyrimidine-2-carboximidamide is a key precursor in synthesizing 2,2-difluoro-4,6-bis(2-pyrimidinyl)-1,3-dihydro-1,3,5,2-triazaborinine (F2-Pm2BTA), a boratriazine derivative. [] These boratriazines, incorporating Pyrimidine-2-carboximidamide into their structure, exhibit interesting luminescent properties, broadening their potential applications in materials science. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-amino-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B1365831.png)


![2-[(4-{[Benzyl(methyl)amino]sulfonyl}anilino)carbonyl]cyclohexanecarboxylic acid](/img/structure/B1365840.png)



![4-hydrazinylidene-6,6-dimethyl-N-[3-(trifluoromethyl)phenyl]-5,7-dihydro-1H-indazol-3-amine](/img/structure/B1365852.png)


![2-[[[4-(3-Chloro-2-methylanilino)-4-oxobutanoyl]amino]carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B1365865.png)

![3-[(Methoxyacetyl)amino]benzoic acid](/img/structure/B1365871.png)
